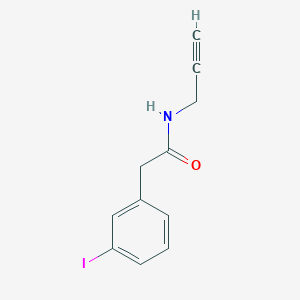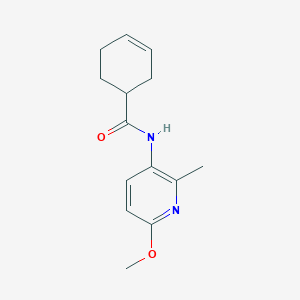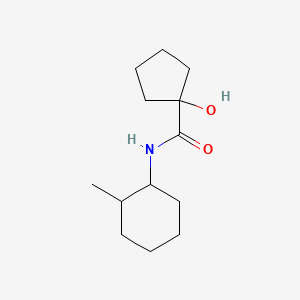
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide increases the levels of GABA in the brain, leading to increased neuronal inhibition and decreased neuronal excitability. This can have a range of effects on behavior and cognitive function.
Biochemical and Physiological Effects:
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, decreased neuronal excitability, and changes in neurotransmitter release and uptake. 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively manipulate GABA levels in the brain, without affecting other neurotransmitter systems. However, one limitation of using 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide is its relatively short half-life in the body, which can make it difficult to achieve sustained increases in GABA levels.
将来の方向性
There are many potential future directions for research on 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide. Some possible areas of investigation include:
- Further studies on the therapeutic potential of 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide in neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction.
- Development of new and more efficient methods for synthesizing 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide.
- Investigation of the effects of 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide on other neurotransmitter systems, such as dopamine and serotonin.
- Studies on the long-term effects of 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide on brain function and behavior.
- Development of new and more potent GABA transaminase inhibitors for use in research and clinical settings.
合成法
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of organic chemistry techniques to construct the molecule from its constituent parts. Enzymatic methods involve using enzymes to catalyze the formation of the molecule from simpler precursors. Both methods have been used successfully to produce 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide in large quantities for research purposes.
科学的研究の応用
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological and psychiatric disorders. Studies have shown that 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide can increase GABA levels in the brain, leading to a range of effects on neuronal activity and behavior. Some potential therapeutic applications of 1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide include the treatment of epilepsy, anxiety disorders, and addiction.
特性
IUPAC Name |
1-hydroxy-N-(2-methylcyclohexyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-6-2-3-7-11(10)14-12(15)13(16)8-4-5-9-13/h10-11,16H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOJDDMPZFZWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
![(2,3-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7582761.png)
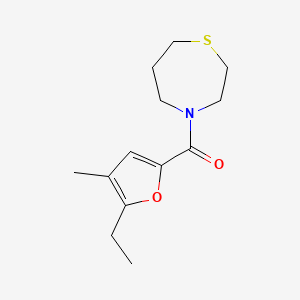
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
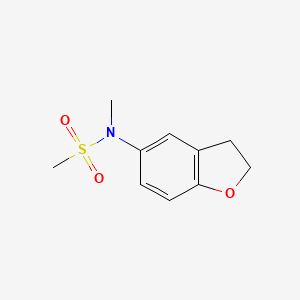

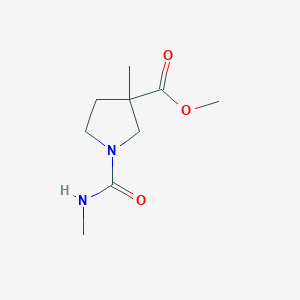

![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

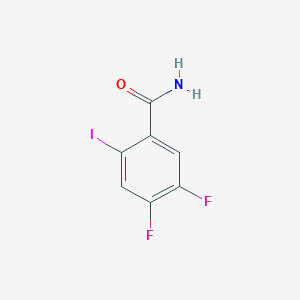
![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
